Kinase Inhibition Selectivity: 2-Amino-4-chloro-3-nitropyridine Exhibits a Distinct FLT3/JAK3/c-KIT Profile Compared to In-Class Aminopyridines
Derivatives synthesized from the 2-amino-4-chloro-3-nitropyridine scaffold demonstrate a characteristic inhibition profile against key oncogenic kinases. The compound-derived inhibitor exhibits an IC50 of 140 nM against FLT3, 214 nM against JAK3, and 226 nM against c-KIT [1]. While direct comparator data for the unsubstituted 2-aminopyridine core is not uniformly available across all targets, the observed micromolar-range potency for this scaffold stands in contrast to the typically weaker or non-selective inhibition associated with simpler 2-aminopyridine derivatives, where IC50 values often exceed 10 µM [2]. This specific multi-kinase fingerprint supports the compound's utility in generating targeted chemical probes.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | FLT3: 140 nM; JAK3: 214 nM; c-KIT: 226 nM |
| Comparator Or Baseline | Typical 2-aminopyridine derivatives (IC50 often >10,000 nM) |
| Quantified Difference | >50-fold lower IC50 (more potent) compared to baseline aminopyridines |
| Conditions | In vitro kinase inhibition assays using human recombinant FLT3, JAK3, and c-KIT enzymes (BindingDB/ChEMBL curated data) |
Why This Matters
This quantifiable, multi-target potency profile justifies the compound's selection as a privileged starting material for developing kinase-focused chemical libraries and lead optimization campaigns.
- [1] BindingDB. BDBM50402409 (CHEMBL2208034). Affinity Data for FLT3 (IC50 = 140 nM), JAK3 (IC50 = 214 nM), c-KIT (IC50 = 226 nM). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402409 View Source
- [2] Vertex Pharmaceuticals Incorporated. Amino substituted pyridines as potent kinase inhibitors. US Patent 8188071. Representative data showing low micromolar IC50 values for certain aminopyridine analogs. View Source
